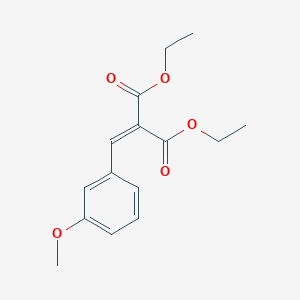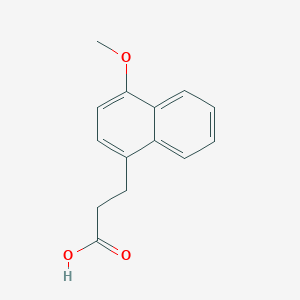
3-(4-Methoxynaphthalen-1-yl)propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-Methoxynaphthalen-1-yl)propanoic acid is a chemical compound that is related to various research studies focusing on the synthesis and structural analysis of methoxyphenyl-propionic acid derivatives. Although the exact compound is not directly mentioned in the provided papers, the studies give insights into similar compounds and their chemical behavior, which can be extrapolated to understand the properties and reactions of 3-(4-Methoxynaphthalen-1-yl)propanoic acid.
Synthesis Analysis
The synthesis of related compounds involves cyclization reactions catalyzed by acids. For instance, 2-(4-Methoxyphenyl)-3-(3-methoxyphenyl)propionic acid undergoes acid-catalyzed ring closure to form 2-phenyl-1-indanone, with by-products also being identified . Similarly, polyphosphoric acid (PPA) catalyzed cyclization of 3-(methoxyphenyl)propionic acids leads to the formation of dimeric products such as [3.3]metacyclophane-1,10-diones and 1-indanones . These studies suggest that acid-catalyzed cyclization is a common synthetic route for compounds with a methoxyphenyl-propionic acid structure, which could be applicable to the synthesis of 3-(4-Methoxynaphthalen-1-yl)propanoic acid.
Molecular Structure Analysis
The molecular structure of related compounds has been elucidated using X-ray crystallography. For example, 1-acetoxy-3-ethoxy carbonyl-4-(4-methoxy)phenyl-7-methoxynaphthalene has been characterized to crystallize in the triclinic space group with specific cell parameters . This level of structural detail provides a basis for understanding the molecular geometry and potential reactivity of similar compounds, including 3-(4-Methoxynaphthalen-1-yl)propanoic acid.
Chemical Reactions Analysis
The chemical reactions of related compounds involve susceptibility to auto-oxidation and the formation of various oxidized products. The 2-phenyl-1-indanone, for example, can be converted into a mixture of 3-phenylisocoumarin, 2-hydroxy-2-phenylindan-1-one, and benzyl 2-carboxyphenyl ketone in the presence of air . This indicates that compounds with a similar structure may also undergo oxidation reactions under certain conditions.
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds can be inferred from their synthesis and structural analysis. The propensity for acid-catalyzed cyclization and auto-oxidation suggests that 3-(4-Methoxynaphthalen-1-yl)propanoic acid may have similar reactivity. The crystalline structure of related compounds provides clues about their solid-state properties, such as melting points and solubility, which are important for practical applications . Additionally, the presence of methoxy groups may influence the compound's polarity and interaction with solvents.
Aplicaciones Científicas De Investigación
Quantum Mechanical and Spectroscopic Studies
3-(4-Methoxynaphthalen-1-yl)propanoic acid, a compound related to non-steroidal anti-inflammatory drugs, has been studied for its quantum mechanical properties, including electronic and vibrational characteristics. These studies involve experimental and theoretical approaches, including FT-IR and FT-Raman spectroscopy, to understand the molecular structure and behavior of the compound (Sakthivel et al., 2018).
Green Synthesis Methods
Research has been conducted on one-pot synthesis methods for 3-(4-Methoxynaphthalen-1-yl)propanoic acid using Preyssler and Keggin-type heteropolyacids. These methods aim to create an environmentally friendly and efficient synthesis process for this compound (Gharib et al., 2009).
Solubility Studies
The solubility of 3-(4-Methoxynaphthalen-1-yl)propanoic acid in various organic solvents has been measured at different temperatures. Understanding the solubility characteristics of this compound is crucial for its formulation and application in various fields (Yan et al., 2009).
Analytical Applications
The compound has been used as a fluorogenic labeling reagent for high-performance liquid chromatography (HPLC) of biologically important thiols. This application demonstrates its utility in analytical chemistry for the detection and measurement of specific biological molecules (Gatti et al., 1990).
Photodecomposition Study
A study on the photochemistry of a chelate complex involving 3-(4-Methoxynaphthalen-1-yl)propanoic acid reveals insights into its behavior under photolytic conditions. Such studies are important for understanding the stability and reactivity of the compound under various environmental conditions (Ibrahim et al., 2016).
Synthesis and Characterization Studies
Various studies have focused on synthesizing and characterizing novel derivatives of 3-(4-Methoxynaphthalen-1-yl)propanoic acid. These studies aim to explore new pharmaceutical applications and understand the chemical properties of these derivatives (Fernandes et al., 2014).
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
3-(4-methoxynaphthalen-1-yl)propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O3/c1-17-13-8-6-10(7-9-14(15)16)11-4-2-3-5-12(11)13/h2-6,8H,7,9H2,1H3,(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJXLYUHXBOTGIM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C2=CC=CC=C21)CCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Methoxynaphthalen-1-yl)propanoic acid | |
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Methyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-C]pyridine dihydrochloride](/img/structure/B134685.png)
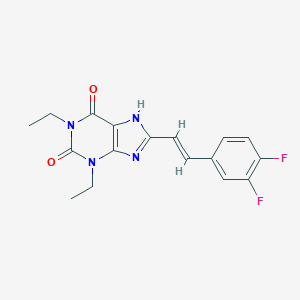
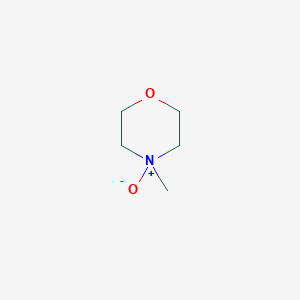
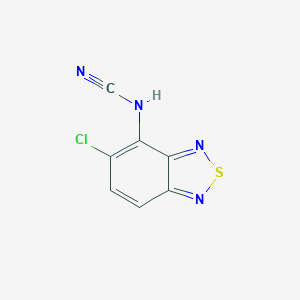
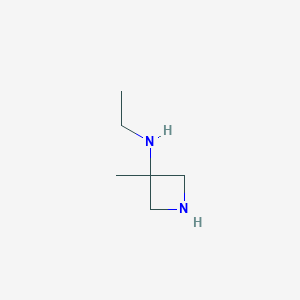
![(3S,4S)-3,4-bis[(3-methoxyphenyl)methyl]oxolan-2-one](/img/structure/B134697.png)
![4-[(3-Methoxyphenyl)methyl]oxolan-2-one](/img/structure/B134698.png)
![1-Methylimidazo[4,5-b][1,5]naphthyridin-2-amine](/img/structure/B134704.png)
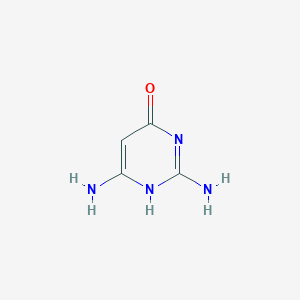
![(1R,15S,16R)-9,10,26-Trimethoxy-15,31-dimethyl-15-oxido-7,24,34-trioxa-31-aza-15-azoniaoctacyclo[19.10.3.23,6.18,12.118,22.025,33.028,32.016,36]octatriaconta-3(38),4,6(37),8(36),9,11,18(35),19,21,25,27,32-dodecaene](/img/structure/B134707.png)
![2-[(3-Methoxyphenyl)methyl]propane-1,3-diol](/img/structure/B134710.png)
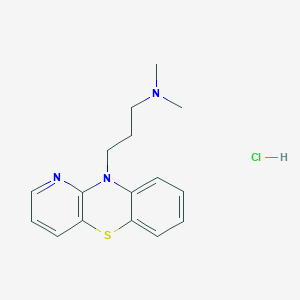
![2-[(3-Methoxyphenyl)methyl]-propanedioic Acid 1,3-Diethyl Ester](/img/structure/B134722.png)
